

Alternative detergents to Sodium Lauryl Sulfate for native PAGE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Lauryl Sulfate

Cat. No.: B1681900

[Get Quote](#)

A Researcher's Guide to Alternative Detergents for Native PAGE

An Objective Comparison for Preserving Protein Integrity and Function

Sodium Lauryl Sulfate (SLS), and more commonly its close relative Sodium Dodecyl Sulfate (SDS), are powerful anionic detergents renowned for their use in denaturing polyacrylamide gel electrophoresis (SDS-PAGE).^[1] By disrupting non-covalent protein interactions and imparting a uniform negative charge, SDS-PAGE effectively separates proteins based on molecular weight. ^{[2][3]} However, these very properties make it unsuitable for Native PAGE, where the goal is to analyze proteins in their folded, native state, often as part of larger multi-protein complexes.^[1]

For researchers studying protein-protein interactions, complex stoichiometry, or enzymatic activity, preserving the native structure is paramount.^[4] This is particularly crucial for membrane proteins, which require detergents for solubilization from the lipid bilayer. The ideal detergent for native PAGE must be mild enough to solubilize the protein or complex without disrupting its native conformation and interactions.^[5] This guide provides a comparative analysis of common alternative detergents, supported by experimental data and protocols, to aid in selecting the appropriate tool for your research needs.

Comparison of Key Alternative Detergents

The choice of detergent is a critical step and often requires empirical testing for each specific protein or complex. Non-ionic detergents are generally favored for their mild, non-denaturing properties.^[5] The most common techniques where these detergents are employed are Blue Native PAGE (BN-PAGE), which uses Coomassie G-250 dye to provide the necessary negative charge for migration, and Clear Native PAGE (CN-PAGE), a dye-free variant often used when Coomassie might interfere with downstream applications like fluorescence or activity assays.^[6]
^[7]

Below is a comparison of several widely used mild detergents for native PAGE.

Detergent	Type	Critical Micelle Conc. (CMC)	Key Characteristics & Use Cases	Advantages	Disadvantages
Digitonin	Non-ionic (Steroidal Glycoside)	~0.5 mM[8]	Very mild; considered one of the best for preserving labile, high-order protein supercomplexes.[9][10][11]	Excellent at maintaining weak protein-protein interactions. [9]	Natural product with batch-to-batch variability and potential impurities that can be toxic.[8][12]
n-Dodecyl- β -D-maltoside (DDM)	Non-ionic (Glycosidic)	~0.17 mM[13]	A versatile and widely used detergent for solubilizing membrane proteins while maintaining their structure and function. [13]	High purity, well-characterized, and effective for a broad range of proteins. [14]	Stronger than Digitonin; may dissociate more labile supercomplexes into their subcomplexes.[10][11]

Glyco-diosgenin (GDN)	Non-ionic (Synthetic Steroidal)	~18 μ M[12]	A synthetic, highly pure drop-in substitute for Digitonin.[8] [12]	Avoids batch variability and toxicity of Digitonin; highly effective at stabilizing membrane proteins for cryo-EM.[12] [15]	Primarily used as a Digitonin replacement; may not be as broadly characterized as DDM for all applications.
Triton™ X-100	Non-ionic (Polyoxyethylene-based)	~0.2-0.9 mM[16]	A common, cost-effective detergent with intermediate mildness.[11]	Widely available and effective for general protein extraction.[4] [16]	Aromatic ring interferes with UV protein quantification; less defined composition compared to DDM or GDN.[16]
Sodium Deoxycholate (DOC)	Anionic (Bile Salt)	2-6 mM	Used as an electrophoretic carrier in high-resolution Clear Native PAGE (hrCN-PAGE), often with a non-ionic detergent like DDM.[17]	Provides a negative charge shift without Coomassie dye, improving resolution in CN-PAGE while maintaining native conformation. [17]	As an anionic detergent, it can be more disruptive than non-ionic alternatives if not used in optimized conditions. [18]

Amphipol A8-35	Amphipathic Polymer	N/A	A polymer used to stabilize membrane proteins. Can be used to substitute for detergents like DOC in CN-PAGE. [19]	Effectively prevents the dissociation of labile complexes during electrophoresis, improving stability over DOC-based methods. [19]	Requires specific optimization of ratios with the primary solubilizing detergent (e.g., DDM). [19]
----------------	---------------------	-----	---	--	--

Experimental Methodologies

The following is a generalized protocol for Blue Native PAGE (BN-PAGE), which can be adapted based on the specific detergent and protein complex being studied.

Key Reagents & Buffers

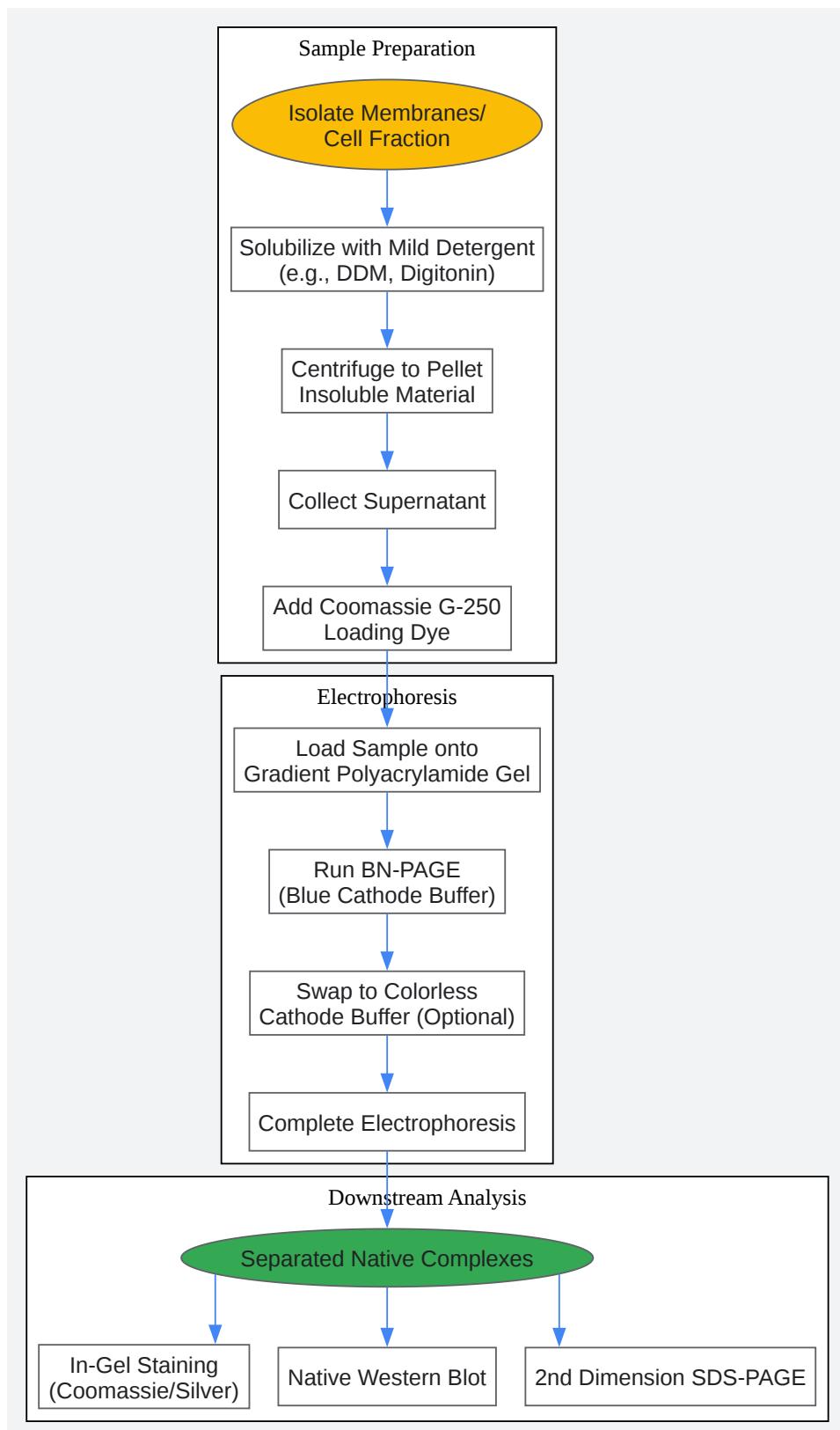
- Sample Buffer (BN): 750 mM ϵ -aminocaproic acid, 50 mM Bis-Tris-HCl pH 7.0, 0.5 mM EDTA.[20]
- Solubilization Detergent: e.g., 10% (w/v) n-dodecyl- β -D-maltoside (DDM) or 5% (w/v) Digitonin.[20] The optimal concentration must be determined empirically, often as a ratio to protein concentration (e.g., 2 mg DDM per mg protein).[21]
- Loading Buffer (G-250): 750 mM ϵ -aminocaproic acid, 5% (w/v) Coomassie G-250.[20]
- Anode Buffer (10x): 500 mM Bis-Tris-HCl pH 7.0.[20]
- Cathode Buffer (10x): 500 mM Tricine, 150 mM Bis-Tris-HCl pH 7.0.[20]
- Blue Cathode Additive: 0.2% Coomassie G-250 in Cathode Buffer.[20]

Protocol Steps

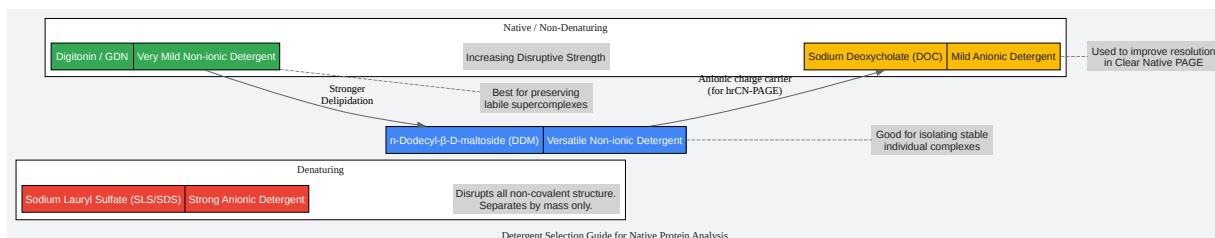
- Sample Preparation (Solubilization):

- Isolate membranes or cell fractions containing the protein complex of interest. Pellet the material by centrifugation.[20]
- Resuspend the pellet in Sample Buffer.
- Add the chosen solubilizing detergent (e.g., DDM or Digitonin) to the desired final concentration. The optimal detergent-to-protein ratio is critical and must be determined experimentally.[20][22]
- Incubate on ice for 10-60 minutes to allow for solubilization of membrane protein complexes.[20]
- Centrifuge at high speed (e.g., >18,000 x g) for 15 minutes at 4°C to pellet any unsolubilized material.[21]
- Transfer the supernatant containing the solubilized complexes to a new tube.
- Add 5 µL of Loading Buffer (G-250) for every 50 µL of supernatant and mix gently. Do not heat the sample.[20]

• Gel Electrophoresis:


- Use a precast or hand-cast polyacrylamide gradient gel (e.g., 4-16%). Gradient gels are recommended as they sharpen bands and allow for the separation of a wide range of complex sizes.[23]
- Assemble the electrophoresis unit. Fill the inner (cathode) chamber with Cathode Buffer containing the Blue Cathode Additive and the outer (anode) chamber with Anode Buffer. [20]
- Load the prepared samples into the wells.
- Run the electrophoresis at a constant voltage (e.g., 150 V) at 4°C to minimize protein denaturation.[24]
- For BN-PAGE, after the complexes have migrated approximately one-third of the way through the gel, it is common to replace the blue cathode buffer with a colorless cathode

buffer (without Coomassie G-250) to prevent excessive dye background and improve resolution.[\[25\]](#)


- Continue the run until the dye front reaches the bottom of the gel.
- Downstream Analysis:
 - Gels can be stained with standard Coomassie or silver staining methods for visualization.[\[4\]](#)
 - For further analysis of subunit composition, a gel lane from the native PAGE can be excised and run on a second-dimension SDS-PAGE.[\[11\]](#)
 - Proteins can also be transferred to a membrane for immunodetection (Western blotting).[\[11\]](#)

Visualized Workflows and Relationships

To better illustrate the experimental process and the logic behind detergent selection, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Blue Native PAGE experiment.

[Click to download full resolution via product page](#)

Caption: Logical guide for selecting a detergent based on experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What's the Difference Between SDS-PAGE and Native PAGE? [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. reddit.com [reddit.com]
- 4. Protocol: Multi-Protein Complexes Characterized by BN-PAGE [kbdna.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. blog.benchsci.com [blog.benchsci.com]
- 7. Diverse native-PAGE [assay-protocol.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Separation of Thylakoid Protein Complexes with Two-dimensional Native-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blue-native PAGE in plants: a tool in analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GDN - Why membrane protein researchers should use it [lubio.ch]
- 13. nbinno.com [nbinno.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Substitution of Deoxycholate with the Amphiphilic Polymer Amphipol A8-35 Improves the Stability of Large Protein Complexes during Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 21. researchgate.net [researchgate.net]
- 22. Digitonin concentration is determinant for mitochondrial supercomplexes analysis by BlueNative page - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. med.unc.edu [med.unc.edu]
- 24. The use of blue native PAGE in the evaluation of membrane protein aggregation states for crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alternative detergents to Sodium Lauryl Sulfate for native PAGE]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681900#alternative-detergents-to-sodium-lauryl-sulfate-for-native-page>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com